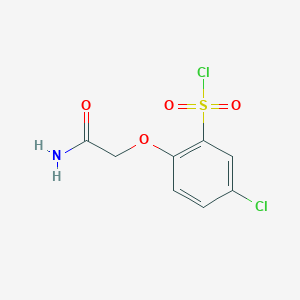
4-(Aminomethyl)-2-bromo-6-methoxyphenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)-2-bromo-6-methoxyphenol hydrochloride is an organic compound that features a phenol group substituted with an aminomethyl group, a bromine atom, and a methoxy group The hydrochloride form indicates the presence of a hydrochloride salt, which enhances the compound’s solubility in water
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)-2-bromo-6-methoxyphenol hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways due to its aminomethyl group.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2-bromo-6-methoxyphenol hydrochloride can be achieved through several steps:
Bromination: The starting material, 2-methoxyphenol, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 2-bromo-6-methoxyphenol.
Aminomethylation: The brominated product is then subjected to a Mannich reaction, where formaldehyde and a primary amine (such as methylamine) are used to introduce the aminomethyl group at the para position relative to the hydroxyl group.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Aminomethyl)-2-bromo-6-methoxyphenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of 4-(aminomethyl)-2-methoxy-1,4-benzoquinone.
Reduction: Formation of 4-(aminomethyl)-2-methoxyphenol.
Substitution: Formation of 4-(aminomethyl)-2-substituted-6-methoxyphenol derivatives.
Wirkmechanismus
The mechanism of action of 4-(Aminomethyl)-2-bromo-6-methoxyphenol hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The aminomethyl group can interact with biological targets through hydrogen bonding and electrostatic interactions, while the bromine atom can participate in halogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Aminomethyl)phenol hydrochloride: Lacks the bromine and methoxy groups, making it less versatile in certain reactions.
2-Bromo-4-methoxyphenol: Lacks the aminomethyl group, limiting its applications in medicinal chemistry.
4-(Aminomethyl)-2-chloro-6-methoxyphenol hydrochloride: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and binding properties.
Uniqueness
4-(Aminomethyl)-2-bromo-6-methoxyphenol hydrochloride is unique due to the combination of its functional groups, which confer a range of reactivity and potential applications. The presence of the bromine atom allows for further functionalization through substitution reactions, while the aminomethyl group enhances its utility in medicinal chemistry.
Eigenschaften
IUPAC Name |
4-(aminomethyl)-2-bromo-6-methoxyphenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2.ClH/c1-12-7-3-5(4-10)2-6(9)8(7)11;/h2-3,11H,4,10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZRGWIZFPMIHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN)Br)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Amino-2-{[4-(dimethylamino)phenyl]methyl}propanoic acid dihydrochloride](/img/structure/B1377126.png)
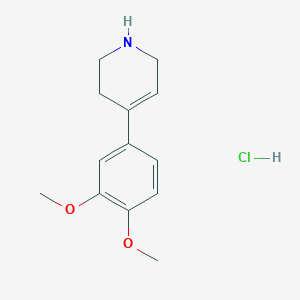
amino}propanoic acid hydrochloride](/img/structure/B1377129.png)

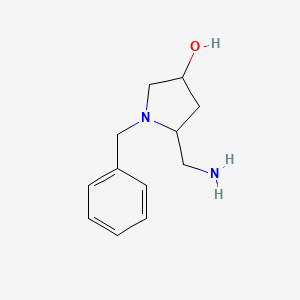

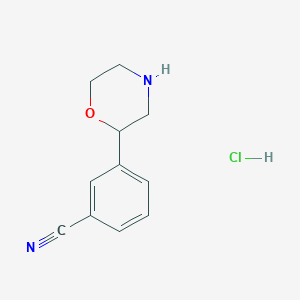

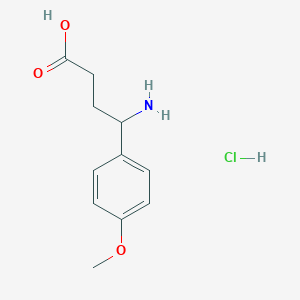

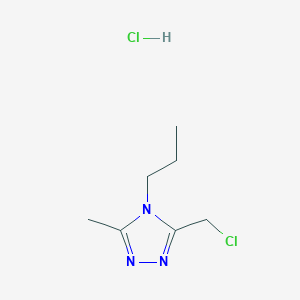
![2-[(2-Aminoethyl)(methyl)amino]acetic acid dihydrochloride](/img/structure/B1377141.png)

